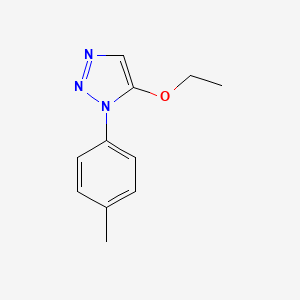

5-Ethoxy-1-(p-tolyl)-1H-1,2,3-triazole

Description

Properties

CAS No. |

103861-17-2 |

|---|---|

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.245 |

IUPAC Name |

5-ethoxy-1-(4-methylphenyl)triazole |

InChI |

InChI=1S/C11H13N3O/c1-3-15-11-8-12-13-14(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

InChI Key |

APOZMTYAYYFCIM-UHFFFAOYSA-N |

SMILES |

CCOC1=CN=NN1C2=CC=C(C=C2)C |

Synonyms |

1H-1,2,3-Triazole,5-ethoxy-1-p-tolyl-(6CI) |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

The 1,2,3-triazole scaffold is known for its potential as an anticancer agent. Recent studies have demonstrated that compounds containing the triazole motif exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,3-triazoles have shown promising results in inhibiting the proliferation of human liver cancer (HepG-2), colon cancer (HCT-116), and breast adenocarcinoma (MCF-7) cells. In vitro studies indicated that certain triazole-containing hybrids possess IC50 values ranging from 12.22 to 60.20 µM against these cell lines, suggesting their potential as therapeutic agents in cancer treatment .

EGFR Tyrosine Kinase Inhibition

Another critical application of triazole derivatives is their role as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. Compounds designed with the triazole structure have been reported to exhibit enhanced inhibitory activities against non-small cell lung cancer (NSCLC) cell lines compared to traditional EGFR inhibitors like Erlotinib. These derivatives not only induce apoptosis but also demonstrate cell cycle arrest in sensitive cell lines .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. Research indicates that certain 1,2,3-triazole derivatives can inhibit the growth of various bacterial and fungal strains. This property is particularly valuable in developing new antibiotics and antifungal agents amid rising resistance to existing drugs .

Agricultural Applications

The versatility of triazoles extends to agricultural chemistry. They are being explored as fungicides and herbicides due to their ability to disrupt fungal cell membranes and inhibit growth. The incorporation of triazole moieties into agrochemical formulations has shown enhanced efficacy against a range of plant pathogens .

Material Science

In material science, 1,2,3-triazoles are utilized as building blocks for synthesizing polymers and other materials with specific functionalities. Their unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against various cancer cell lines | Triazole hybrids with IC50 < 60 µM |

| EGFR tyrosine kinase inhibitors for NSCLC treatment | Erlotinib derivatives | |

| Antimicrobial | Inhibition of bacterial and fungal growth | Various triazole derivatives |

| Agricultural | Use as fungicides and herbicides | Triazole-based agrochemicals |

| Material Science | Building blocks for polymers with enhanced properties | Triazole-containing polymers |

Case Study 1: Antitumor Activity

A study investigated a series of 1,2,3-triazole-containing compounds synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). These compounds were tested against several cancer cell lines, revealing significant cytotoxicity correlated with specific structural modifications on the triazole ring .

Case Study 2: EGFR Inhibition

Research focused on Erlotinib derivatives containing triazoles demonstrated superior antitumor efficacy compared to Erlotinib alone in NSCLC models. The study highlighted the mechanism by which these compounds induce apoptosis and inhibit tumor growth through targeted action on EGFR pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₂H₁₄N₃O.

Key Observations:

3,4,5-Trimethoxyphenyl (Compound 3d): The electron-rich methoxy groups enhance binding to tubulin in cancer cells, mimicking combretastatin A-4’s mechanism . 4-Nitrophenyl (HR470339): The nitro group introduces electron-withdrawing effects, which may stabilize intermediates in synthetic pathways but reduce bioavailability .

Positional Substitution :

Table 2: Activity and Application Comparison

Key Trends:

- Enzyme Inhibition: Triazoles with polar substituents (e.g., ethoxy, methoxy) show higher affinity for enzyme active sites compared to nonpolar analogs .

- Anticancer Activity : Bulky aromatic substituents at position 1 (e.g., 3,4,5-trimethoxyphenyl) are critical for mimicking natural tubulin-binding agents .

- Industrial Utility : Simpler analogs like TolyTriazole prioritize stability and adsorption properties over complex bioactivity .

Structure-Activity Relationships (SAR)

Preparation Methods

Step 1: Synthesis of 5-Ethoxy-1H-1,2,3-triazole

A one-pot azide-nitrile cycloaddition/Dimroth rearrangement (Scheme 2a in) could generate 5-ethoxy-1H-1,2,3-triazole. Using ethoxyacetonitrile and an azide precursor, this method produces 5-substituted triazoles via thermal reorganization.

Step 2: Pd-Catalyzed Coupling with p-Tolyl Halides

The 5-ethoxy-1H-triazole intermediate is halogenated at the 1-position (e.g., using NBS or I₂), followed by Pd-catalyzed coupling with p-tolylboronic acid or p-tolylamine . Conditions from include:

-

Catalyst : (THP-Dipp)Pd(cinn)Cl (2 mol%)

Post-Functionalization of Preformed Triazole Cores

Halogenation and Nucleophilic Substitution

5-Halo-1-(p-tolyl)-1H-1,2,3-triazoles, accessible via Cu-catalyzed cycloaddition and halogenation (Scheme 2b in), can undergo nucleophilic substitution with sodium ethoxide. For example:

-

Halogenation : Treatment of 1-(p-tolyl)-1H-1,2,3-triazole with N-iodosuccinimide (NIS) yields 5-iodo-1-(p-tolyl)-1H-1,2,3-triazole.

-

Substitution : Reacting the iodo derivative with NaOEt in DMF at 80°C introduces the ethoxy group.

Comparative Analysis of Synthetic Routes

Experimental Considerations and Optimization

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while 1,4-dioxane optimizes Pd-catalyzed couplings.

-

Temperature : Elevated temperatures (120°C) are critical for Buchwald–Hartwig amination, whereas CuAAC proceeds efficiently at 60°C.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates triazole products .

Q & A

Q. What are the common synthetic routes for 5-Ethoxy-1-(p-tolyl)-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using aryl azides and ethoxy-substituted alkynes. Key variables include solvent polarity (e.g., DMF vs. DCM), temperature (room temperature vs. reflux), and catalyst choice (e.g., Cu(I) salts). For example, regioselectivity in triazole formation is enhanced by optimizing ligand-catalyst systems to favor 1,4-disubstituted products. Alternative routes involve Suzuki coupling of pre-functionalized triazole intermediates with p-tolylboronic acids .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments.

- X-ray crystallography for unambiguous confirmation of regiochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- FT-IR to identify functional groups like the triazole ring and ethoxy moiety.

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the primary research applications of this compound in academic settings?

It serves as:

- A precursor for pharmacophore hybridization (e.g., coupling with thiazole or benzimidazole moieties to explore bioactivity) .

- A model compound for studying tautomerism and non-covalent interactions in supramolecular chemistry .

- A ligand in coordination chemistry due to its nitrogen-rich heterocyclic structure .

Advanced Research Questions

Q. How can ring-chain tautomerism in this compound derivatives be experimentally and computationally analyzed?

- Dynamic NMR can detect equilibrium shifts between tautomeric forms in solution.

- Density Functional Theory (DFT) calculations predict thermodynamic stability and transition states, validated against crystallographic data .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O/N) that stabilize specific tautomers .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this triazole derivative?

- DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites by calculating HOMO-LUMO gaps.

- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), guided by crystallographic ligand poses .

- Molecular dynamics (MD) simulations assess solvent effects on conformational stability .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Reproduce reactions under standardized conditions (e.g., catalyst loading, solvent purity).

- Cross-validate data using multiple techniques (e.g., XRD vs. NOESY for regiochemistry confirmation).

- Explore solvent-dependent effects , as polar aprotic solvents may alter reaction pathways or tautomeric equilibria .

Q. What methodologies are recommended for elucidating the mechanism of biological activity in triazole derivatives?

Q. How can solvent and catalyst systems be optimized to improve synthetic efficiency?

Q. What strategies are effective for correlating structural modifications with activity in hybrid triazole derivatives?

Q. What protocols ensure safe handling and stability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.